Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is a substituted thiophene compound characterized by its unique structure that includes a thiophene ring with iodine, methyl, and phenyl substituents. The thiophene ring consists of four carbon atoms and one sulfur atom, forming a five-membered aromatic system. The presence of the iodine atom at the 3-position and the dimethyl groups at the 2 and 5 positions, along with a phenyl group at the 4-position, contributes to its chemical reactivity and potential applications in organic synthesis and materials science.
Thiophene derivatives are known for their diverse chemical reactivity, which can include electrophilic aromatic substitution, nucleophilic substitution, and various cyclization reactions. For instance, the introduction of iodine can facilitate nucleophilic substitutions under certain conditions. The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where it reacts with alkynes to form more complex structures . Additionally, thiophene derivatives can undergo cyclization reactions leading to the formation of larger polycyclic systems or fused rings .
Several synthetic approaches can be employed to prepare thiophene derivatives like 3-iodo-2,5-dimethyl-4-phenyl-. Common methods include:
Thiophene derivatives have numerous applications in various fields:
Interaction studies involving thiophene compounds often focus on their reactivity with biological macromolecules or other small molecules. Research indicates that substituted thiophenes can interact with DNA or proteins through non-covalent interactions such as π-stacking or hydrogen bonding . Understanding these interactions is crucial for assessing their biological activity and potential toxicity.
Several compounds share structural similarities with thiophene, 3-iodo-2,5-dimethyl-4-phenyl-, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiophene | Simple five-membered ring with sulfur | Basic structure without substituents |
| 2-Methylthiophene | Methyl group at the 2-position | Less steric hindrance compared to 3-iodo derivative |
| 4-Phenylthiophene | Phenyl group at the 4-position | Similar substitution pattern but without iodine |
| 3-Bromo-2-methylthiophene | Bromine instead of iodine | Different halogen may affect reactivity |
| 3-Iodo-4-methylthiophene | Iodine at the 3-position and methyl at the 4-position | Comparison highlights differences in substitution |
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-, is unique due to its specific combination of substituents that influence its chemical behavior and potential applications in organic synthesis and pharmaceuticals. Its reactivity profile is distinct from simpler thiophenes or those with different halogens or substituents.
Density functional theory calculations have revealed complex isomerization pathways in quinoid-thiophene systems that are fundamental to understanding covalent organic polymer assembly mechanisms [4] [5]. The quinoid-oligothiophene building blocks exhibit multiple conformational isomers with distinct energetic profiles that directly influence polymer formation kinetics and thermodynamics [4].
The activation barriers for interconversion between these isomers provide critical insights into the polymer assembly process [5]. The transformation from Isomer A to Isomer B requires an activation energy of 6.38 kcal/mol, while the conversion from Isomer B to Isomer C demands 7.66 kcal/mol [5]. These relatively low activation barriers facilitate equilibrium establishment between the three most stable conformers during polymerization conditions [5].
Higher energy isomers (D and E) exhibit substantially elevated activation barriers of 43.67 and 46.80 kcal/mol, respectively, making their formation thermodynamically and kinetically unfavorable under typical reaction conditions [5]. The population distribution among accessible isomers follows a Boltzmann distribution, with Isomer A comprising 80.8%, Isomer B representing 11.5%, and Isomer C accounting for 7.7% of the equilibrium mixture [5].
| Isomer Type | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) | Population Fraction |
|---|---|---|---|
| Quinoid-Thiophene Isomer A | 0.0 | Reference | 0.808 |
| Quinoid-Thiophene Isomer B | 2.83 | 6.38 | 0.115 |
| Quinoid-Thiophene Isomer C | 3.06 | 7.66 | 0.077 |
| Quinoid-Thiophene Isomer D | High energy | 43.67 | Negligible |
| Quinoid-Thiophene Isomer E | High energy | 46.80 | Negligible |
The density functional theory analysis reveals that polymerization conditions at elevated temperatures (393 K) promote the formation of multiple isomers, contributing to the structural diversity observed in the resulting covalent organic polymers [5]. The simultaneous presence of different quinoid-thiophene conformations during polymer assembly creates opportunities for varied linking patterns and cross-linking densities [5].
Non-covalent interactions play a pivotal role in the complexation behavior of iodine-containing thiophene derivatives within copolymer matrices [6] [7]. Halogen bonding interactions, particularly those involving iodine atoms, demonstrate significant binding energies that contribute to polymer stability and functional properties [6].
The carbon-iodine to nitrogen halogen bonds exhibit interaction energies ranging from -26.3 to -56.0 kJ/mol, representing some of the strongest non-covalent interactions observed in these systems [6]. These interactions occur at bond distances between 2.8 and 3.2 Angstroms, with association constants spanning 1405 to 6397 M⁻¹ [6]. The strength of these halogen bonds depends critically on the electron density at the nitrogen acceptor site and the electrophilic character of the iodine atom [6].
Weaker halogen-halogen interactions between carbon-iodine and carbon-halogen bonds contribute additional stabilization with energies ranging from -4.4 to -18.7 kJ/mol [6]. These interactions typically occur at longer distances of 3.0 to 3.5 Angstroms and represent secondary stabilization mechanisms in the polymer matrix [6].
The thiophene-containing polymers demonstrate exceptional iodine uptake capacities, with values reaching 464% by weight, which significantly exceeds many conventional porous organic polymers [4]. This remarkable performance stems from the high affinity between sulfur atoms in the thiophene rings and iodine molecules, creating strong host-guest interactions [4]. Raman spectroscopic data, supported by computational analyses, confirm the preferential interaction between sulfur sites and iodine species [4].
| Interaction Type | Energy Range (kJ/mol) | Bond Distance (Å) | Association Constant (M⁻¹) |
|---|---|---|---|
| C-I···N(Py) Halogen Bond | -26.3 to -56.0 | 2.8-3.2 | 1405-6397 |
| C-I···X-C Halogen-Halogen | -4.4 to -18.7 | 3.0-3.5 | Not determined |
| N-I···N(Py) Halogen Bond | Variable | 2.7-3.0 | 3188-6397 |
| π-π Stacking (Thiophene) | Weak | 3.4-3.8 | Not determined |
| S···N Chalcogen Bond | Moderate | 2.9-3.3 | Not determined |
Chalcogen bonding interactions involving sulfur atoms provide additional non-covalent stabilization mechanisms [8] [9]. Quantum theory of atoms in molecules analysis reveals that thiophene clusters are stabilized by multiple non-covalent interactions, including sulfur-nitrogen chalcogen bonds with moderate binding energies [8] [9]. These interactions contribute to the overall structural integrity of the polymer network and influence the accessibility of binding sites for guest molecules [9].
The complexation behavior is further enhanced by π-π stacking interactions between aromatic thiophene rings and conjugated polymer segments [8]. Although these interactions are relatively weak compared to halogen bonds, they provide extended stabilization throughout the polymer matrix and contribute to the overall binding capacity [8].
The reactivity of thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is profoundly influenced by the combined steric and electronic effects of its substituents [10] [11] [12]. The methyl groups at the 2- and 5-positions provide electron-donating effects through hyperconjugation and inductive mechanisms, while simultaneously introducing steric constraints that affect reaction pathways [10] [13].
Electronic effects of methyl substituents enhance the electron density of the thiophene ring, making it more nucleophilic and reactive toward electrophilic species [12] [14]. Computational studies demonstrate that alkyl-substituted thiophenes exhibit lower oxidation potentials compared to unsubstituted thiophene, facilitating electron transfer processes essential for polymer formation [12]. The 4-methoxyphenyl substituted thiophene derivatives show oxidation potentials of +0.7 V, significantly lower than the +1.0 V observed for 4-ethoxycarbonylphenyl substituted analogs [12].
Steric effects in thiophene derivatives differ markedly from those observed in benzene systems due to the smaller internal angles of the five-membered ring structure [11] [13]. The thiophene ring exhibits internal angles of 111.5 and 112.5 degrees, compared to 120 degrees in benzene, resulting in reduced steric hindrance for ortho-substitution reactions [11] [13]. This geometric difference leads to steric ratios significantly lower in thiophene systems compared to benzene analogs [13].
The phenyl substituent at the 4-position introduces additional complexity through its weakly electron-withdrawing character and moderate steric bulk [10] [12]. Torsional effects between the phenyl ring and the thiophene core influence the overall conjugation and electronic properties of the molecule [10]. Density functional theory calculations reveal that phenyl substitution can modify inter-ring torsional angles, which in turn affects excitation energies and optical properties [10].
| Substituent | Electronic Effect | Steric Effect | Oxidation Potential (V) | Impact on Reactivity |
|---|---|---|---|---|
| Methyl (-CH3) | Electron-donating | Minimal | Lower | Increases nucleophilicity |
| Phenyl (-C6H5) | Weakly electron-withdrawing | Moderate | +1.0 | Moderate deactivation |
| Iodine (-I) | Electron-withdrawing | Large | Higher | Strong deactivation |
| Dimethyl (2,5-positions) | Electron-donating | Moderate | Lower | Enhanced reactivity |
| Methoxyphenyl (-C6H4OCH3) | Electron-donating | Large | +0.7 | Enhanced reactivity |
The iodine substituent at the 3-position serves as a strong electron-withdrawing group that significantly alters the electronic distribution within the thiophene ring [15] [11]. Iodine substitution facilitates nucleophilic substitution reactions and palladium-catalyzed cross-coupling processes, making it a valuable synthetic handle for further functionalization [15]. The large size of the iodine atom introduces substantial steric effects that can influence regioselectivity in subsequent reactions [11].
Computational analysis using density functional theory methods at the B3LYP/6-311G level reveals that the combination of methyl and phenyl substituents with iodine creates a unique electronic environment that balances electron-donating and electron-withdrawing effects [16] [17]. This electronic balance is crucial for controlling reactivity patterns and polymer assembly mechanisms in covalent organic polymer synthesis [16].
The hydrodesulfurization behavior of substituted thiophenes demonstrates clear correlations between substituent electronic effects and reaction selectivity [14]. Electron-withdrawing substituents promote hydrogenation pathways, while electron-donating groups favor hydrogenolysis mechanisms [14]. These fundamental reactivity principles extend to polymerization processes, where substituent effects govern monomer incorporation rates and polymer microstructure development [14].
The development of efficient iodine capture systems represents a critical challenge in nuclear waste management, particularly for addressing the volatile radioactive isotope iodine-129, which possesses a half-life of 15.7 million years [3] [4]. Thiophene-based materials have emerged as exceptionally promising candidates for this application due to their unique sulfur-rich electronic structure and ability to form strong interactions with iodine species.
The mechanism of iodine capture by thiophene-containing materials operates through both physical and chemical adsorption processes. The sulfur atoms in thiophene rings serve as active sites for iodine binding, forming charge-transfer complexes and halogen-chalcogen interactions [3] [4]. Density functional theory calculations have demonstrated that both imine nitrogen and thiophene sulfur atoms function as active sites during iodine adsorption, with the sulfur sites providing particularly strong binding affinity [4] [5].
Recent research has demonstrated that thiophene-containing covalent organic frameworks achieve unprecedented iodine capture capacities. The TAB-COF material, featuring dense thiophene sulfur sites, exhibits an exceptional gaseous iodine adsorption capacity of 2.81 grams per gram of material, with a surface area of 1378 square meters per gram [4] [5]. This performance places thiophene-based systems among the most efficient iodine adsorption materials reported to date.
The TAPT-COF system, with a surface area of 1141 square meters per gram, demonstrates the critical role of surface area in facilitating physical iodine adsorption while maintaining the chemical binding advantages provided by thiophene sulfur sites [4]. Advanced covalent organic frameworks incorporating thiophene moieties have achieved even higher capture capacities, with SJ-COF, YA-COF, and AA-COF systems demonstrating iodine uptake values of 8.52, 8.12, and 7.01 grams per gram respectively [6] [7].
| Material | Surface Area (m²/g) | Iodine Capacity (g/g) | Removal Efficiency (%) | Key Features |
|---|---|---|---|---|
| TAB-COF | 1378 | 2.81 | - | Dense thiophene S sites [4] |
| TAPT-COF | 1141 | - | - | Thiophene S sites active [4] |
| SJ-COF | - | 8.52 | 87.0 | High thermal stability [6] |
| YA-COF | - | 8.12 | 88.6 | High thermal stability [6] |
| AA-COF | - | 7.01 | 82.6 | Good reusability [6] |
The integration of thiophene, 3-iodo-2,5-dimethyl-4-phenyl- into iodine capture systems offers several advantages for nuclear waste remediation applications. The presence of the iodine substituent in the compound structure provides enhanced understanding of iodine-thiophene interactions through spectroscopic and computational studies. The phenyl group contributes to extended π-conjugation, potentially improving the stability and electronic properties of the resulting capture materials [2] .
Thiophene-based porous organic networks have demonstrated remarkable performance in volatile iodine capture applications, with conjugated microporous polymers containing thiophene moieties achieving iodine uptake values exceeding 200 weight percent [9]. The permanent porous structure and abundance of sulfur and oxygen units in the framework skeletons provide effective sorption sites for iodine species.
The incorporation of thiophene, 3-iodo-2,5-dimethyl-4-phenyl- into π-conjugated architectures provides exceptional opportunities for developing high-performance organic electronic substrates. The compound's unique substitution pattern enables fine-tuning of electronic properties through modification of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [10] [11].
Thiophene-based conjugated polymers have established themselves as benchmark materials for organic electronics applications, with poly(3-hexylthiophene) achieving charge carrier mobilities in the range of 0.1-0.2 square centimeters per volt-second [12] [13]. The electronic properties of these materials can be systematically tuned through careful structural modifications, including the incorporation of phenyl substituents and halogen functionalities.
The presence of the phenyl group in thiophene, 3-iodo-2,5-dimethyl-4-phenyl- contributes to extended π-conjugation and influences the planarity of the conjugated backbone. Theoretical studies have demonstrated that phenyl-thiophene systems exhibit tunable electronic and optical properties, with the electronic characteristics being significantly affected by the nature and position of substituents [14] [15].
Recent developments in thiophene-based organic field-effect transistors have demonstrated exceptional performance characteristics. Thieno[3,2-b]thiophene-based polymers with oligoether side chains achieve charge carrier mobilities as high as 1.8 square centimeters per volt-second in organic electrochemical transistors [16]. These materials function as mixed ion-electron conductors, providing both electronic and ionic charge transport capabilities.
The structural organization of thiophene-phenylene systems plays a crucial role in determining charge transport properties. Research on thiophene-phenylene-thiophene polymers has revealed that thermal annealing can induce significant structural transformations, leading to more planar backbone conformations and highly crystalline, edge-on molecular orientations that facilitate enhanced charge carrier mobility [17].
| Material Type | Application | Mobility (cm²/V·s) | Special Properties |
|---|---|---|---|
| P3HT | Solar cells, OFETs | 0.1-0.2 | Benchmark semiconductor [12] |
| Thieno[3,2-b]thiophene polymers | OECTs | 1.8 | Mixed ion-electron conductor [16] |
| TPT-T polymer | OFETs | Higher than TPT-2T | Crystalline, edge-on orientation [17] |
| Liquid crystalline TBT | OTFTs | 0.025 | Temperature-dependent phases [18] |
Thiophene-based materials have achieved remarkable success in organic photovoltaic applications, with recent developments demonstrating power conversion efficiencies exceeding 18 percent. The incorporation of thieno[3,2-b]thiophene additives in organic solar cells has led to significant improvements in both efficiency and thermal stability, with devices maintaining over 80 percent of their initial performance after 2800 hours at 65 degrees Celsius [19].
The development of thiophene-functionalized metal-organic frameworks represents a rapidly advancing area in heterogeneous catalysis, with these materials combining the advantages of homogeneous and heterogeneous catalytic systems. Thiophene-containing metal-organic frameworks provide well-defined active sites, high surface areas, and tunable pore structures that enable exceptional catalytic performance across a wide range of reactions [22] [23].
Zinc-based metal-organic frameworks incorporating thiophene moieties have demonstrated remarkable catalytic activity in carbon dioxide conversion reactions. The Zn-MOF-3 and Zn-MOF-4 systems, featuring dense thiophene sulfur sites and nanosheets/nanopores structures respectively, achieve isolated yields of 89 and 90 percent in cycloaddition reactions involving epoxides and carbon dioxide [22].
Cadmium-based thiophene-functionalized metal-organic frameworks exhibit exceptional performance in carbon dioxide fixation reactions with epoxides. These systems demonstrate conversion rates of 94-99 percent for epichlorohydrin transformation to cyclic carbonates within 8 hours at 70 degrees Celsius and 1 bar carbon dioxide pressure [23]. The materials maintain their catalytic activity through five reaction cycles without significant performance degradation.
The application of thiophene-containing coordination networks in carbon dioxide reduction represents a particularly promising area for sustainable chemistry applications. Zirconium-based metal-organic frameworks with thiophene pendants, such as GDUT-8-Ox, achieve significant improvements in photocatalytic carbon dioxide reduction performance through oxidative coupling of thiophene units [24].
The oxidative coupling of thiophene groups in these frameworks leads to enhanced electrical conductivity and extended absorption covering the entire visible spectral region. This modification results in improved charge carrier mobility and enhanced photocatalytic activity for carbon dioxide-to-formate conversion with absolute selectivity [24].
| Catalyst System | Target Reaction | Conversion (%) | Selectivity | Key Features |
|---|---|---|---|---|
| Zn-MOF-3 | CO₂ cycloaddition | 89 | High | Dense thiophene S sites [22] |
| Zn-MOF-4 | CO₂ cycloaddition | 90 | High | Nanosheets/nanopores [22] |
| Cd(II) thiophene MOFs | CO₂ fixation | 94-99 | High | Gate-opening adsorption [23] |
| GDUT-8-Ox | CO₂ photoreduction | - | HCOO⁻ selective | Conductive coupling [24] |
The catalytic mechanisms in thiophene-based coordination networks involve multiple types of active sites, including metal nodes, thiophene sulfur atoms, and framework-supported metal nanoparticles. The sulfur atoms in thiophene rings can coordinate with metal centers to create well-defined catalytic sites with tunable electronic properties [25] [26].
Research has demonstrated that sulfur-containing molecules, traditionally considered catalyst poisons, can function as activity promoters or selectivity modifiers in heterogeneous catalysis when properly incorporated into framework structures. The controlled incorporation of thiophene units allows for precise tuning of the electronic environment around catalytic centers [26] [27].
Thiophene-alkyne-based conjugated microporous polymers have shown exceptional performance as heterogeneous ligands in hydroformylation reactions, achieving 73 percent yields with excellent linear-to-branched ratios of 30:1 [28]. These materials combine the advantages of homogeneous catalyst selectivity with the practical benefits of heterogeneous catalyst separation and reusability.
The development of palladium-based catalyst systems incorporating thiophene-containing ligands has enabled efficient synthesis of thiophene-containing conjugated polymers through cross-coupling polymerization reactions. These systems demonstrate high yields and short reaction times, with high molecular weight polymers being synthesized in 5-15 minutes [29].